1-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-ethylurea
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Overview
Description
1-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-ethylurea is a complex organic compound featuring a bipyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-ethylurea typically involves multiple steps, starting from the preparation of the bipyrrole core The bipyrrole core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the bipyrrole core.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-ethylurea involves its interaction with specific molecular targets. The bipyrrole core can interact with proteins and enzymes, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bismaleimidobenzene
- 1,3-Phenylenebismaleimide
- N,N’-1,3-Phenylenebismaleimide
Uniqueness
1-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-ethylurea is unique due to its bipyrrole core structure, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-4-22-21(26)23-14-19-16(2)17(3)25(15-18-10-6-5-7-11-18)20(19)24-12-8-9-13-24/h5-13H,4,14-15H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSQBBFQTCNQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=C(N(C(=C1C)C)CC2=CC=CC=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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